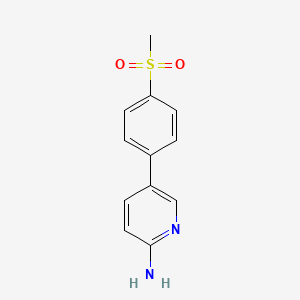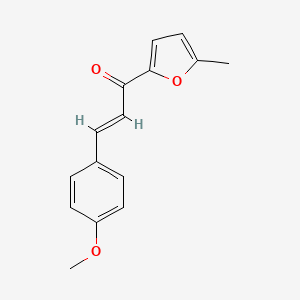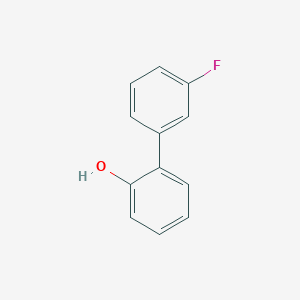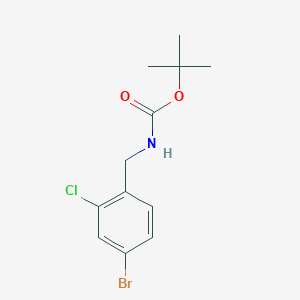
3-Methyl-4-phenylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-phenylphenylboronic acid is a chemical compound with the CAS Number: 1029439-30-2 . It has a molecular weight of 212.06 and its IUPAC name is (2-methyl-[1,1’-biphenyl]-4-yl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-phenylphenylboronic acid can be represented by the Inchi Code: 1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 .Physical And Chemical Properties Analysis
3-Methyl-4-phenylphenylboronic acid is a solid at room temperature . It has a molecular weight of 212.06 . The compound has a storage temperature of 2-8°C .科学的研究の応用
Sensing Applications
Boronic acids, including 3-Methyl-4-phenylphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules, enhancing their detection or altering their properties .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This involves the use of boronic acids to alter the structure or function of proteins, enabling researchers to study their properties or develop new therapeutic strategies .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of new drugs .
Suzuki–Miyaura Coupling
Boronic acids are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagents, such as 3-Methyl-4-phenylphenylboronic acid, are relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
The safety information for 3-Methyl-4-phenylphenylboronic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
作用機序
Target of Action
3-Methyl-4-phenylphenylboronic acid is a boronic acid derivative, which are known to be used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of 3-Methyl-4-phenylphenylboronic acid could be serine proteases, which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell cycle progression.
特性
IUPAC Name |
(3-methyl-4-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZTYOYTDWLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



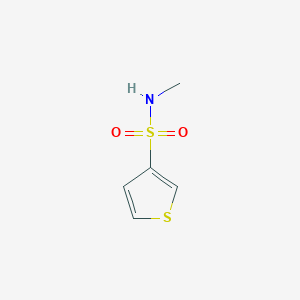
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
